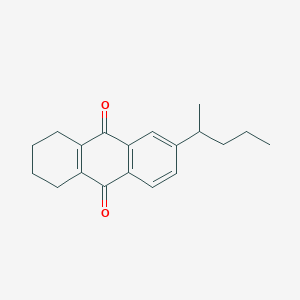
6-(Pentan-2-yl)-1,2,3,4-tetrahydroanthracene-9,10-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(Pentan-2-yl)-1,2,3,4-tetrahydroanthracene-9,10-dione is a tetrahydroanthraquinone derivative characterized by a partially hydrogenated anthracene core (positions 1–4) and a 9,10-diketone moiety. The compound features a branched pentan-2-yl substituent at position 6, which distinguishes it from other tetrahydroanthraquinones.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Pentan-2-yl)-1,2,3,4-tetrahydroanthracene-9,10-dione typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as anthracene derivatives and pentan-2-yl precursors.
Reaction Conditions: The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to facilitate the desired transformations.
Key Reactions: The key reactions may involve Friedel-Crafts alkylation, reduction, and cyclization steps to introduce the pentan-2-yl group and form the tetrahydroanthracene core.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch or continuous processes. These methods are optimized for high yield and purity, often utilizing advanced techniques such as flow chemistry and automated reactors.
Chemical Reactions Analysis
Types of Reactions
6-(Pentan-2-yl)-1,2,3,4-tetrahydroanthracene-9,10-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into hydroquinones or other reduced forms.
Substitution: The pentan-2-yl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield anthraquinone derivatives, while reduction can produce hydroquinones.
Scientific Research Applications
6-(Pentan-2-yl)-1,2,3,4-tetrahydroanthracene-9,10-dione has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound’s derivatives may exhibit biological activity, making it a subject of study in medicinal chemistry and pharmacology.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-(Pentan-2-yl)-1,2,3,4-tetrahydroanthracene-9,10-dione involves its interaction with molecular targets and pathways. The compound may exert its effects through:
Molecular Targets: Binding to specific enzymes, receptors, or other proteins.
Pathways: Modulating biochemical pathways, such as oxidative stress response or signal transduction pathways.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Substituent Effects
The tetrahydroanthraquinone scaffold is common among natural and synthetic compounds, with substituents dictating key properties. Below is a comparative analysis:
Table 1: Structural and Functional Comparison of Tetrahydroanthraquinones
Key Observations:
- Lipophilicity and Stability: The pentan-2-yl group in the target compound likely increases membrane permeability compared to polar substituents (e.g., hydroxyl/methoxy in Entry 27). This could enhance bioavailability but reduce water solubility. In contrast, the diacetate in is more reactive, undergoing hydrolysis to form 1,4-dihydroxyanthraquinone (1,4-DHA), which participates in coordination chemistry .
- Reactivity : The unsubstituted analog (Compound 29, ) is susceptible to hydrolysis, suggesting that alkyl groups like pentan-2-yl may confer steric protection against such degradation .
- Supramolecular Behavior : The diacetate derivative () forms π-π interactions (centroid distance: 3.883 Å), critical for dye synthesis and metal coordination. The pentan-2-yl group’s bulkiness might disrupt such stacking, altering crystallinity or material applications .
Properties
CAS No. |
100647-24-3 |
|---|---|
Molecular Formula |
C19H22O2 |
Molecular Weight |
282.4 g/mol |
IUPAC Name |
6-pentan-2-yl-1,2,3,4-tetrahydroanthracene-9,10-dione |
InChI |
InChI=1S/C19H22O2/c1-3-6-12(2)13-9-10-16-17(11-13)19(21)15-8-5-4-7-14(15)18(16)20/h9-12H,3-8H2,1-2H3 |
InChI Key |
JOQXWYKVSKVHJY-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C)C1=CC2=C(C=C1)C(=O)C3=C(C2=O)CCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















